Dinoprost tromethamine
Overview
Description
Dinoprost tromethamine is the tromethamine salt of the naturally occurring prostaglandin F2 alpha. It is a white to off-white, very hygroscopic, crystalline powder. This compound is used primarily in veterinary medicine and human medicine for its ability to induce labor and cause abortion by stimulating myometrial contractions .
Mechanism of Action
Target of Action
Dinoprost tromethamine, also known as the tromethamine (THAM) salt of the naturally occurring prostaglandin F2 alpha, primarily targets the myometrium . The myometrium is the middle layer of the uterine wall consisting largely of uterine smooth muscle cells, and it plays a crucial role in inducing contractions during labor .
Mode of Action
This compound appears to act directly on the myometrium . It stimulates myometrial contractions via its interaction with the prostaglandin receptors in the gravid uterus . These contractions are similar to the contractions that occur in the term uterus during labor .
Biochemical Pathways
These include stimulation of myometrial activity, relaxation of the cervix, inhibition of steroidogenesis by corpora lutea, and potential lysis of corpora lutea .
Pharmacokinetics
It’s known that the pharmacokinetic properties can vary by dosage form
Result of Action
The primary result of this compound’s action is the induction of contractions in the myometrium, similar to those that occur during labor . This leads to the evacuation of the products of conception from the uterus . In addition, it has been reported that this compound can induce ER stress, autophagy, and apoptosis in goat luteal cells .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. It’s worth noting that this compound is used in different environments, such as for aborting second-trimester pregnancy, in incomplete abortion, for therapeutic abortion in cases of intrauterine fetal death and congenital abnormalities incompatible with life, and for medically indicated induction of labor at term .
Biochemical Analysis
Biochemical Properties
Dinoprost Tromethamine interacts with prostaglandin receptors, stimulating myometrial contractions in the gravid uterus . These contractions are similar to those that occur in the term uterus during labor . The uterine response to prostaglandins increases gradually throughout pregnancy .
Cellular Effects
This compound appears to act directly on the myometrium . It stimulates myometrial contractions via its interaction with the prostaglandin receptors in the gravid uterus . These contractions are usually sufficient to cause abortion . The uterine response to prostaglandins, such as this compound, increases gradually throughout pregnancy .
Molecular Mechanism
The molecular mechanism of action of this compound is not completely established . It is known to stimulate myometrial contractions via its interaction with the prostaglandin receptors in the gravid uterus . These contractions are similar to those that occur in the term uterus during labor .
Temporal Effects in Laboratory Settings
It is known that this compound has an extremely short half-life of only a few minutes . It is almost completely cleared following one or two passages through the liver and/or lungs .
Dosage Effects in Animal Models
In animal models, this compound has been shown to have varying effects at different dosages . For example, in monkeys, a dose of 15 mg/kg/day by continuous intravenous infusion for two weeks was considered non-toxic . Some teratogenic changes were noted in rats and rabbits exposed to high doses of this compound by the subcutaneous route (estimated to be 30 times the recommended dosage rate) for 3 days .
Metabolic Pathways
This compound undergoes enzymatic dehydrogenation primarily in the maternal lungs and also in the liver
Transport and Distribution
It is known that this compound is rapidly absorbed from the injection site .
Subcellular Localization
Given its role in stimulating myometrial contractions, it is likely that it interacts with prostaglandin receptors located on the cell membrane .
Preparation Methods
Synthetic Routes and Reaction Conditions: Dinoprost tromethamine is synthesized by reacting prostaglandin F2 alpha with tromethamine. The reaction typically involves the use of solvents and controlled temperature conditions to ensure the formation of the desired salt.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using high-purity reagents and stringent quality control measures. The process includes the purification of the final product to meet pharmaceutical standards .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: The compound can also be reduced under specific conditions to yield reduced forms of prostaglandin F2 alpha.
Substitution: Substitution reactions can occur, particularly at the hydroxyl groups, leading to the formation of ester or ether derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are often used as reducing agents.
Substitution Reagents: Acyl chlorides and alkyl halides are commonly used for substitution reactions.
Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound .
Scientific Research Applications
Dinoprost tromethamine has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: The compound is used to study the physiological effects of prostaglandins on various biological systems.
Medicine: this compound is used in obstetrics to induce labor and manage postpartum hemorrhage. It is also used in veterinary medicine for similar purposes.
Industry: The compound is used in the pharmaceutical industry for the production of prostaglandin-based drugs.
Comparison with Similar Compounds
Dinoprostone: Another prostaglandin used to induce labor and manage postpartum hemorrhage.
Misoprostol: A synthetic prostaglandin E1 analog used for similar purposes.
Comparison: Dinoprost tromethamine is unique in its specific interaction with prostaglandin F2 alpha receptors, leading to strong myometrial contractions. Compared to dinoprostone and misoprostol, this compound has a more targeted action on the uterus, making it particularly effective for inducing labor and managing postpartum hemorrhage .
Properties
IUPAC Name |
2-amino-2-(hydroxymethyl)propane-1,3-diol;(Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]cyclopentyl]hept-5-enoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H34O5.C4H11NO3/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25;5-4(1-6,2-7)3-8/h4,7,12-13,15-19,21-23H,2-3,5-6,8-11,14H2,1H3,(H,24,25);6-8H,1-3,5H2/b7-4-,13-12+;/t15-,16+,17+,18-,19+;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYGXEHDCSOYNKY-RZHHZEQLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C=CC1C(CC(C1CC=CCCCC(=O)O)O)O)O.C(C(CO)(CO)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC[C@@H](/C=C/[C@H]1[C@@H](C[C@@H]([C@@H]1C/C=C\CCCC(=O)O)O)O)O.C(C(CO)(CO)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H45NO8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1045582 | |
Record name | Dinoprost tromethamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1045582 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
475.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Dinoprost tromethamine appears to act directly on the myometrium, but this has not been completely established. Dinoprost stimulates myometrial contractions (via its interaction with the prostaglandin receptors) in the gravid uterus that are similar to the contractions that occur in the term uterus during labor. These contractions are usually sufficient to cause abortion. Uterine response to prostaglandins increases gradually throughout pregnancy. Dinoprost also facilitates cervical dilatation and softening. | |
Record name | Dinoprost tromethamine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01160 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
38562-01-5 | |
Record name | Dinoprost tromethamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=38562-01-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Dinoprost tromethamine [USAN:USP:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038562015 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dinoprost tromethamine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01160 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | dinoprost tromethamine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=196515 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Dinoprost tromethamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1045582 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Dinoprost, trometamol salt | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.076 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DINOPROST TROMETHAMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CT6BBQ5A68 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Melting Point |
100-101 | |
Record name | Dinoprost tromethamine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01160 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Dinoprost tromethamine acts as a PGF2α receptor agonist, binding to and activating these receptors. [, , , ] This activation leads to various physiological responses, particularly luteolysis (regression of the corpus luteum) in various species, including cattle and swine. [, , , , ]
ANone: PGF2α receptor activation triggers several downstream effects, including:
- Luteolysis: this compound induces luteolysis by causing functional and structural regression of the corpus luteum, ultimately leading to a decline in progesterone levels. [, , , ] This is crucial for estrus synchronization and termination of pregnancy in various species.
- Uterine Contractions: this compound stimulates myometrial contractions, aiding in expulsion of uterine contents, including fetal membranes and mummified fetuses. [, , ]
- Other Effects: this compound may also influence other physiological processes, such as smooth muscle contraction in the gastrointestinal and respiratory tracts. []
A: The molecular formula of this compound is C23H39NO6, and its molecular weight is 413.57 g/mol. []
ANone: The research papers provided do not delve into the specific material compatibility and stability profiles of this compound. Further research or manufacturer's information would be needed to address this aspect.
A: this compound primarily functions as a hormone analog and does not exhibit catalytic properties. [, , , ] Its primary mode of action involves receptor binding and subsequent signal transduction.
ANone: The provided research papers primarily focus on experimental investigations and do not extensively discuss computational chemistry studies related to this compound.
A: this compound is commonly formulated as a sterile solution for intramuscular (IM) or subcutaneous (SC) injection. [, ] The specific formulation may vary depending on the manufacturer and intended species.
A: this compound should be handled with caution as it can cause bronchospasm and other adverse effects in humans. [, ] Appropriate personal protective equipment should be worn when handling the drug.
A: this compound is rapidly metabolized in the lungs and liver. [] The primary route of elimination is through the urine. []
ANone: Potential adverse effects in animals may include:
ANone: The research papers provided focus primarily on traditional IM and SC administration of this compound. Further research might explore alternative drug delivery systems for enhanced efficacy or targeted delivery.
A: Progesterone levels can be monitored through blood or milk samples using various analytical techniques, such as ELISA or radioimmunoassay. [, , , , , ]
ANone: The provided research papers do not offer specific details regarding the environmental impact and degradation of this compound.
A: this compound is readily soluble in water at concentrations exceeding 200 mg/mL. []
ANone: While not explicitly detailed in the provided papers, common analytical methods for quantifying this compound and its metabolites might include high-performance liquid chromatography (HPLC) or ELISA, coupled with appropriate detection methods.
ANone: Specific interactions of this compound with drug transporters or metabolizing enzymes are not extensively discussed in the provided research papers.
A: Yes, alternatives include other PGF2α analogs, such as Cloprostenol sodium, as well as progestogens like CIDR inserts. [, , , , , , , ] The choice of treatment depends on various factors, including cost, availability, and specific application.
ANone: The provided papers do not mention specific disposal guidelines. Always follow local regulations and best practices for pharmaceutical waste disposal.
ANone: Key milestones include:
- Introduction as an abortifacient: this compound was one of the first prostaglandins to be clinically used for second-trimester abortions in humans. []
- Widespread use in veterinary medicine: It became a valuable tool for estrus synchronization, treatment of reproductive disorders, and other veterinary applications. [, , , , ]
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